(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine
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Overview
Description
(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine is an organic compound that belongs to the class of amines It features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine typically involves the following steps:
Formation of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced via an etherification reaction where cyclopentanol reacts with a suitable phenyl halide under basic conditions.
Attachment to the Phenyl Ring: The cyclopentyloxy group is then attached to the phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of the Propan-1-amine Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-[2-(Cyclopentyloxy)phenyl]ethan-1-amine: Similar structure but with an ethan-1-amine moiety instead of propan-1-amine.
(1R)-1-[2-(Cyclopentyloxy)phenyl]butan-1-amine: Similar structure but with a butan-1-amine moiety instead of propan-1-amine.
Uniqueness
(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine is unique due to its specific combination of the cyclopentyloxy group and the propan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H21NO |
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Molecular Weight |
219.32 g/mol |
IUPAC Name |
(1R)-1-(2-cyclopentyloxyphenyl)propan-1-amine |
InChI |
InChI=1S/C14H21NO/c1-2-13(15)12-9-5-6-10-14(12)16-11-7-3-4-8-11/h5-6,9-11,13H,2-4,7-8,15H2,1H3/t13-/m1/s1 |
InChI Key |
IFNCSVSTDQORFL-CYBMUJFWSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1OC2CCCC2)N |
Canonical SMILES |
CCC(C1=CC=CC=C1OC2CCCC2)N |
Origin of Product |
United States |
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